molecular formula C12H8ClN3 B8265316 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B8265316
M. Wt: 229.66 g/mol
InChI Key: PWMAELDIAWYAQS-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation to obtain 5,6-diarylpyrazolo[1,5-a]pyrimidines, or using conventional heating methods to obtain 6,7-diarylpyrazolo[1,5-a]pyrimidines . The reaction conditions include the use of solvents such as dichloromethane and methanol, and the purification of the product is often achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 5-position and the phenyl group at the 3-position, which confer specific chemical reactivity and biological activity.

Biological Activity

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents at specific positions on the pyrazolo-pyrimidine scaffold. The compound is typically synthesized through a multi-step process involving the reaction of 3-aminopyrazoles with appropriate electrophiles.

Key Structural Features:

  • The 5-chloro group enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • The 3-phenyl substitution is critical for modulating the binding affinity to specific kinases.

Anticancer Properties

This compound has shown significant potential as an anticancer agent due to its ability to inhibit key kinases involved in cell proliferation and survival.

  • Pim-1 Inhibition :
    • Pim-1 is a serine/threonine kinase implicated in various cancers. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, including 5-chloro derivatives, have been identified as potent inhibitors of Pim-1. In cell-based assays, these compounds demonstrated submicromolar potency in inhibiting the phosphorylation of BAD protein, which is crucial for cell survival pathways .
  • Dual Kinase Inhibition :
    • Research indicates that these compounds also inhibit Flt-3 kinase alongside Pim-1, with selectivity ratios favoring Pim-1 by 2–15 times . This dual inhibition is beneficial for targeting multiple pathways involved in tumor growth.

Selectivity Profile

The selectivity profile of this compound is noteworthy. In a panel of 119 oncogenic kinases:

  • It exhibited >95% inhibition at 1 μM against Pim-1 and TRKC.
  • Other kinases showed varying degrees of inhibition, with a selectivity score S(50)S(50) of 0.14, indicating a favorable safety profile for further development .

Case Study 1: Antiproliferative Activity

In vitro studies demonstrated that this compound had significant antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer and MDA-MB-231 breast cancer) with IC50 values ranging from 2.6 to 34.9 μM .

Case Study 2: Mechanistic Insights

Molecular docking studies have elucidated the binding modes of this compound to target proteins. The interaction dynamics suggest that the chlorine atom and phenyl group play crucial roles in stabilizing the binding conformation within the active sites of kinases .

Summary of Findings

Biological Activity Observations
Pim-1 Inhibition Submicromolar potency; significant reduction in BAD phosphorylation
Flt-3 Inhibition Dual inhibition observed; selectivity towards Pim-1
Antiproliferative Effects Effective against A549 and MDA-MB-231 with IC50 values between 2.6 - 34.9 μM
Selectivity Score S(50)=0.14S(50)=0.14; indicates low off-target effects

Properties

IUPAC Name

5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMAELDIAWYAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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